molecular formula C10H10N2O3 B15057079 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid

5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid

Cat. No.: B15057079
M. Wt: 206.20 g/mol
InChI Key: SKKNQNMARQOUAP-UHFFFAOYSA-N
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Description

5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is a high-value heteroaromatic building block designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a furan-carboxylic acid scaffold linked via a methylene bridge to a 1-methyl-1H-pyrazole ring, a structural motif prevalent in the design of biologically active molecules. Its molecular framework makes it a versatile precursor for constructing more complex molecular architectures through further synthetic manipulation, such as amide coupling reactions or functional group interconversions. The primary research applications of this compound include its use as a core intermediate in the synthesis of potential pharmaceutical agents. Compounds with analogous furan-pyrazole structures have been documented in synthetic chemistry research for constructing novel heterocyclic systems, highlighting the utility of this chemotype in exploring new chemical space . Researchers value this specific carboxylic acid derivative for its potential to interact with various biological targets, serving as a critical intermediate in drug discovery programs. Its precise mechanism of action is dependent on the final synthesized compound, but its inherent physicochemical properties are optimized to enhance binding interactions and improve the pharmacokinetic profile of lead candidates. This product is provided with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the consistent quality of this building block to support their investigations into new chemical entities and innovative therapeutic strategies.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-[(2-methylpyrazol-3-yl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-12-7(4-5-11-12)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14)

InChI Key

SKKNQNMARQOUAP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Addition-Elimination Followed by Acid-Base Reaction

The most widely documented method for synthesizing 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid involves a two-step nucleophilic addition-elimination and acid-base reaction.

Reaction Mechanism and Conditions

1-Methyl-1H-pyrazole-5-carbaldehyde reacts with furan-2-carboxylic acid in the presence of sodium hydroxide (NaOH) as a base and ethanol as the solvent. The aldehyde group on the pyrazole derivative undergoes nucleophilic attack by the deprotonated furan-2-carboxylic acid, forming a methylene bridge. The mixture is heated to reflux (78–85°C) for 4–6 hours to drive the reaction to completion.

Key Parameters:
  • Molar Ratio : 1:1 stoichiometry between aldehyde and carboxylic acid.
  • Catalyst : 10–15 mol% NaOH.
  • Solvent : Ethanol (anhydrous).
  • Yield : 65–75% after purification.

Purification Techniques

Crude product purification typically employs:

  • Recrystallization : Using ethanol/water mixtures to isolate crystalline product (purity >95%).
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent for higher purity (>98%).

Cross-Coupling Strategies for Industrial-Scale Production

Industrial synthesis leverages transition metal-catalyzed cross-coupling reactions to enhance scalability. While direct literature on this compound is limited, analogous pyrazole-furan hybrids utilize Suzuki-Miyaura couplings.

Suzuki-Miyaura Coupling Protocol

A hypothetical route involves:

  • Preparation of Boronic Ester : 1-Methyl-1H-pyrazole-5-methylboronic ester.
  • Coupling with Furan Derivative : 5-Bromofuran-2-carboxylic acid.
  • Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/water (3:1) at 80°C.
Industrial Optimization:
  • Continuous Flow Reactors : Reduce reaction time from hours to minutes.
  • Yield : 80–85% with Pd recovery systems.

One-Pot Tandem Cyclization and Alkylation

Emerging methods focus on tandem cyclization-alkylation to streamline synthesis.

Cyclization of Hydrazine Precursors

Hydrazine derivatives react with diketones to form the pyrazole ring, followed by in situ alkylation with furan-2-carboxylic acid chlorides.

Reaction Conditions:
  • Temperature : 120°C under microwave irradiation.
  • Solvent : DMF with K₂CO₃ as base.
  • Yield : 70% (over two steps).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Scalability
Nucleophilic Addition NaOH, ethanol, reflux 65–75% >95% Lab-scale
Suzuki Coupling Pd(PPh₃)₄, THF/H₂O, 80°C 80–85% >98% Industrial
Tandem Cyclization Microwave, DMF, K₂CO₃ 70% 90% Pilot-scale

Key Observations :

  • Nucleophilic Addition : Cost-effective but limited by moderate yields.
  • Suzuki Coupling : High yield and purity but requires palladium catalysts.
  • Tandem Cyclization : Rapid but necessitates specialized equipment.

Reaction Optimization and Troubleshooting

Solvent Effects

  • Ethanol vs. DMF : Ethanol minimizes side reactions but slows kinetics. DMF accelerates rates but complicates purification.
  • Green Alternatives : Cyclopentyl methyl ether (CPME) tested for reduced environmental impact.

Temperature Control

  • Reflux vs. Microwave : Conventional reflux achieves 75% yield in 6 hours, whereas microwave irradiation completes in 30 minutes with comparable yields.

Catalyst Recycling

  • Pd Recovery : Immobilized catalysts on magnetic nanoparticles enable 5–7 reuse cycles without significant activity loss.

Industrial Production Insights

Large-scale manufacturing employs:

  • Continuous Flow Systems : Enhance heat/mass transfer, reducing byproducts.
  • In-Line Analytics : HPLC monitoring for real-time yield optimization.

Chemical Reactions Analysis

Types of Reactions

5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various alkylating agents can be used under basic conditions to introduce different substituents.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the alkylating agent used.

Scientific Research Applications

5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

  • 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (, CAS 108128-39-8): Formula: C9H8N2O3 (MW: 192.17 g/mol). Key differences: The furan is directly attached to the pyrazole at position 5, and the carboxylic acid is at pyrazole position 3.
  • 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (, CAS 859851-00-6):

    • Formula : C9H8N2O3 (MW: 192.17 g/mol).
    • Key differences : Furan is attached at pyrazole position 3, with the carboxylic acid at position 5.
    • Impact : Altered substituent positioning may affect electronic properties (e.g., dipole moments) and solubility .

Linker Modifications

  • 5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid (, CAS 1399659-71-2):

    • Formula : C10H9N2O4 (MW: 221.19 g/mol).
    • Key differences : A carbonyl (-CO-) linker replaces the methylene group.
    • Impact : The carbonyl group introduces rigidity and electron-withdrawing effects, which may reduce lipophilicity and alter pharmacokinetics compared to the methylene-linked target compound .
  • 5-[(3-Amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid (, Ref: 3D-GQB34895): Formula: C9H9N3O3 (MW: 207.19 g/mol). Key differences: The pyrazole has an amino (-NH2) substituent at position 3.

Heterocycle Replacements

  • 5-[4-(Propan-2-yl)phenoxymethyl]thiophene-2-carboxylic acid (): Key differences: Thiophene replaces furan, and a phenoxymethyl group is present. Impact: Thiophene’s higher aromaticity and sulfur atom may improve metabolic stability but reduce oxygen-mediated hydrogen bonding .

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Reference
Target Compound C10H10N2O3 206.20 Methylene linker, 1-methylpyrazole
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid C9H8N2O3 192.17 Direct furyl attachment, pyrazole-3-COOH
5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid C10H9N2O4 221.19 Carbonyl linker
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid C9H8N2O3 192.17 Pyrazole-3-furyl, pyrazole-5-COOH
5-[(3-Amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid C9H9N3O3 207.19 Amino-substituted pyrazole

Biological Activity

5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

  • Molecular Formula : C11H12N2O4
  • Molecular Weight : 232.23 g/mol
  • CAS Number : 380580-59-6

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its anticancer properties. The compound is known to exhibit cytotoxic effects against multiple cancer cell lines.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, show promising anticancer activity. A study highlighted the following findings:

Cell Line IC50 (µM) Mechanism of Action
HeLa15.0Induction of apoptosis
A54926.0Inhibition of cell proliferation
MCF712.5Cell cycle arrest and apoptosis
PC320.0Inhibition of angiogenesis

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structure. The presence of the furan and pyrazole moieties contributes to their interaction with biological targets. Research into SAR has revealed that modifications to these groups can enhance or diminish activity:

Modification Effect on Activity
Substituting furan with thiopheneIncreased anticancer potency
Methylation at the pyrazole nitrogenEnhanced anti-inflammatory activity

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of various pyrazole derivatives against cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against HeLa and A549 cells, with IC50 values comparable to established chemotherapeutics.
  • Inflammation Model Study : In an animal model of inflammation, administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory disorders.

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